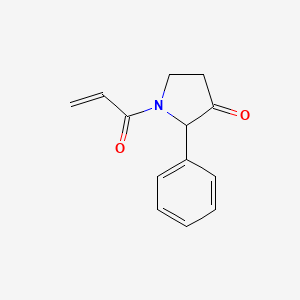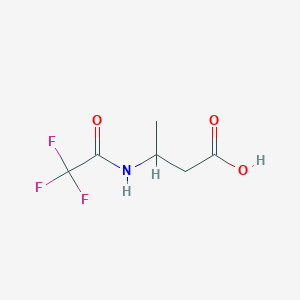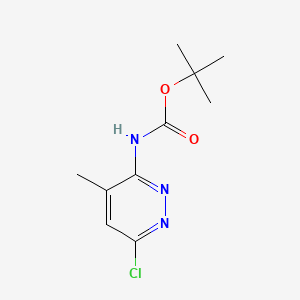
tert-Butyl (6-chloro-4-methylpyridazin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate: is a chemical compound with the molecular formula C10H14ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and contains a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate typically involves the reaction of 6-chloro-4-methylpyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve crystallization or other techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of oxidized pyridazine derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of pyridazine derivatives with biological molecules. It is also used in the development of new bioactive compounds with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure makes it a valuable scaffold for drug design.
Industry: In the industrial sector, tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl N-(4-methylpyridazin-3-yl)carbamate
- tert-butyl N-(6-chloro-4-iodopyridazin-3-yl)carbamate
Comparison: tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate is unique due to the presence of both a chlorine atom and a methyl group on the pyridazine ring. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H14ClN3O2 |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-5-7(11)13-14-8(6)12-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,14,15) |
InChI-Schlüssel |
JOYPJQNBDMMBNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1NC(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


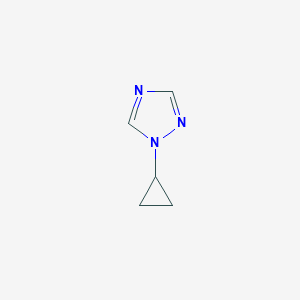
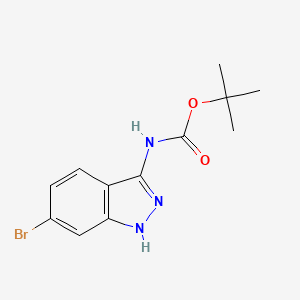
![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
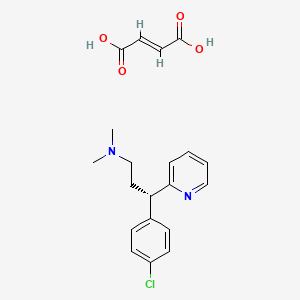
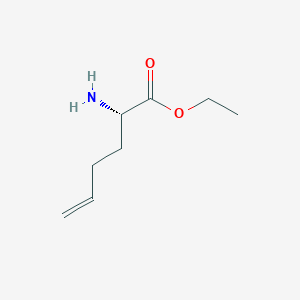
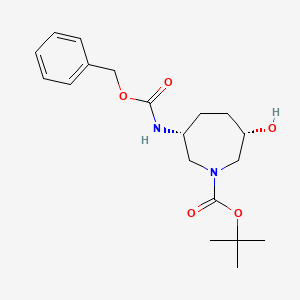
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)
![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)

![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
![1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B13496300.png)
